molecular formula C15H17N3OS B11713767 3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea

3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea

Cat. No.: B11713767
M. Wt: 287.4 g/mol
InChI Key: HVNOSHZJBPWOQL-ATVHPVEESA-N
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Description

3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea is a heterocyclic compound that contains a furan ring, a phenylethyl group, and a thiourea moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea typically involves the condensation of 1-(furan-2-yl)ethanone with 1-(2-phenylethyl)thiourea under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea has been studied for its potential antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents

Mechanism of Action

The exact mechanism of action of 3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea is unique due to the combination of the furan ring, phenylethyl group, and thiourea moiety in a single molecule

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

1-[(Z)-1-(furan-2-yl)ethylideneamino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C15H17N3OS/c1-12(14-8-5-11-19-14)17-18-15(20)16-10-9-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H2,16,18,20)/b17-12-

InChI Key

HVNOSHZJBPWOQL-ATVHPVEESA-N

Isomeric SMILES

C/C(=N/NC(=S)NCCC1=CC=CC=C1)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CO2

Origin of Product

United States

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